molecular formula C18H12ClN3O2S B11431567 N-(4-chlorophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

N-(4-chlorophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B11431567
M. Wt: 369.8 g/mol
InChI Key: WNROZVXTVYEGOB-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrido[1,2-a]thieno[2,3-d]pyrimidine core, making it a valuable candidate for various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of 4-chlorobenzaldehyde with a suitable amine, followed by cyclization with a thieno[2,3-d]pyrimidine derivative. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine, with temperatures ranging from 80°C to 120°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(4-chlorophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways.

    Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain protein kinases, which play a crucial role in cell proliferation and survival. By binding to the active site of these kinases, the compound disrupts their activity, leading to the inhibition of cancer cell growth and induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chlorophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain kinases. This unique structure contributes to its potent biological activity and makes it a valuable compound for further research and development .

Properties

Molecular Formula

C18H12ClN3O2S

Molecular Weight

369.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-10-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide

InChI

InChI=1S/C18H12ClN3O2S/c1-10-3-2-8-22-15(10)21-17-13(18(22)24)9-14(25-17)16(23)20-12-6-4-11(19)5-7-12/h2-9H,1H3,(H,20,23)

InChI Key

WNROZVXTVYEGOB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(S3)C(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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